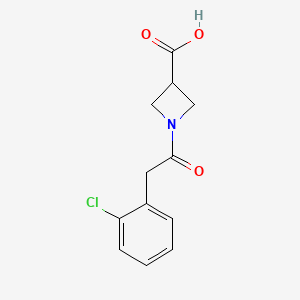

Ácido 1-(2-(2-clorofenil)acetil)azetidina-3-carboxílico

Descripción general

Descripción

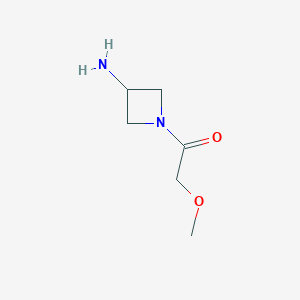

1-(2-(2-Chlorophenyl)acetyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClNO3 and its molecular weight is 253.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2-(2-Chlorophenyl)acetyl)azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-Chlorophenyl)acetyl)azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Ácido 1-(2-(2-clorofenil)acetil)azetidina-3-carboxílico: se utiliza en la síntesis de péptidos debido a su anillo de azetidina, que es un componente estructural clave en muchos péptidos bioactivos . La porción de azetidina puede actuar como una restricción conformacional, promoviendo la formación de estructuras peptídicas estables que son resistentes a la degradación enzimática. Esto lo hace valioso para desarrollar péptidos terapéuticos con actividad biológica y estabilidad mejoradas.

Investigación Farmacéutica

En la investigación farmacéutica, este compuesto se explora por su potencial como bloque de construcción en la síntesis de nuevos fármacos . Su estructura única se puede incorporar a nuevas entidades químicas, que se pueden analizar para detectar una variedad de actividades biológicas, lo que podría conducir al desarrollo de nuevos medicamentos.

Investigación Agroquímica

Los derivados del compuesto son significativos en la investigación agroquímica, donde se pueden usar para desarrollar nuevos pesticidas o herbicidas . El grupo clorofenilo, en particular, es conocido por sus propiedades pesticidas, y su incorporación a nuevos compuestos puede conducir al descubrimiento de productos químicos agrícolas más efectivos y ecológicos.

Síntesis Orgánica

This compound: sirve como intermedio en la síntesis orgánica . Sus grupos funcionales reactivos permiten diversas transformaciones químicas, lo que lo convierte en un reactivo versátil para la construcción de moléculas orgánicas complejas.

Ciencia de Materiales

Este compuesto también se puede investigar en ciencia de materiales para el desarrollo de nuevos polímeros o recubrimientos . El anillo de azetidina podría impartir propiedades mecánicas únicas a los materiales, como mayor resistencia o flexibilidad.

Bioconjugación

En la bioconjugación, This compound se puede usar para unir biomoléculas con otras entidades químicas . Esto es particularmente útil en el campo de la administración dirigida de fármacos, donde el compuesto se puede usar para unir agentes terapéuticos a anticuerpos específicos u otras moléculas de direccionamiento.

Mecanismo De Acción

Mode of Action

Azetidines are known to participate in various chemical reactions, including nucleophilic substitution and oxidation .

Biochemical Pathways

Without specific information on “1-(2-(2-Chlorophenyl)acetyl)azetidine-3-carboxylic acid”, it’s difficult to determine the exact biochemical pathways it affects. Azetidines and chlorophenyl compounds are often involved in a wide range of biochemical processes .

Result of Action

Compounds with similar structures can have a wide range of effects, depending on their specific targets and mode of action .

Propiedades

IUPAC Name |

1-[2-(2-chlorophenyl)acetyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c13-10-4-2-1-3-8(10)5-11(15)14-6-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBKMLPODGAUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

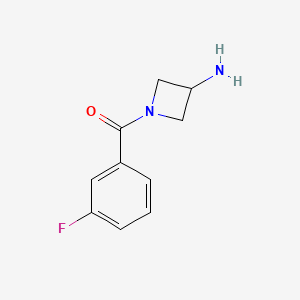

![1-[4-(Dimethylamino)benzoyl]azetidin-3-amine](/img/structure/B1469097.png)

![2,2,2-trifluoro-1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1469100.png)

![3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469105.png)

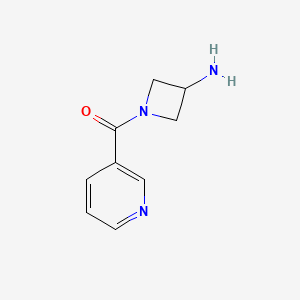

![3-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)butan-1-amine](/img/structure/B1469108.png)